Triphenylsilanethiol

説明

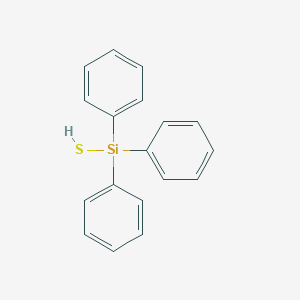

Triphenylsilanethiol (TPS) is a thiol-based compound that has been widely used in many scientific laboratories and research applications. It is a colorless, odorless, and thermally stable compound with a molecular weight of 277.4 g/mol. It is also known as tris(3-mercaptopropyl)silane, tris(3-mercaptopropyl)silane, and 3-mercaptopropyltrimethoxysilane. TPS is mainly used in the synthesis of polymers, in the preparation of organometallic compounds, and as a reactant in organic synthesis. It is also used in the formation of self-assembled monolayers (SAMs) on surfaces and as a reagent in the synthesis of nanoparticles.

科学的研究の応用

Free Radical Reactions and Preparation of Vinyl Sulfides : Beauchemin and Gareau (1998) explored the use of triphenylsilanethiol in free radical reactions with terminal alkynes to produce vinyl sulfides. The concentration of the starting alkynes influenced the ratio of E and Z isomers in the final product (Beauchemin & Gareau, 1998).

Reductive Alkylation of Electron-rich Alkenes : A study by Dang et al. (1999) described the use of triphenylsilane, with this compound as a catalyst, for the reductive alkylation of electron-rich terminal alkenes. This process resulted in good yields of adducts and was enhanced in the presence of thiol catalysts (Dang et al., 1999).

Formation of Silanethiols from Carbonyl Sulfide : Cai and Roberts (2001) investigated the reaction of carbonyl sulfide with organosilanes, including triphenylsilane, to form silanethiols. They confirmed triphenylsilane as an excellent substitute for tributyltin hydride in the Barton–McCombie deoxygenation of alcohols via their xanthates (Cai & Roberts, 2001).

Reaction with Alcohols and Phenols : Wojnowski and Becker (1973) studied the reaction of this compound with alcohols and phenols, leading to the formation of various Triphenylorganoxysilanes (Wojnowski & Becker, 1973).

Isomerization of Cis-1,2-diols to Trans-diequatorial-1,2-diols : Zhang, Gu, and Wendlandt (2021) reported on the use of this compound as a catalyst in the selective isomerization of cis-1,2-diols to trans-diequatorial-1,2-diols. This method operated under mild conditions and exhibited broad functional group tolerance (Zhang et al., 2021).

Reactions with Carbonic Acids, Cyanates, Thiocyanates, and Amines : Becker and Wojnowski (1976) explored the reactions of this compound with various compounds such as carbonic acids, cyanates, thiocyanates, and amines, producing different triphenylsilyl derivatives (Becker & Wojnowski, 1976).

作用機序

Triphenylsilanethiol, also known as triphenylsilyl mercaptan, is an organosilicon compound that is commonly used as a reagent in organic synthesis .

Target of Action

It is known to be used as a reagent for palladium-catalyzed cross-coupling reactions, such as the stille coupling and the sonogashira coupling reactions . These reactions are widely used in organic synthesis, suggesting that the compound interacts with a broad range of molecular targets.

Mode of Action

This compound’s mode of action is primarily through its role as a reagent in various organic synthesis reactions. It can participate in the formation of β-hydroxymercaptans or β-dihydroxysulfides by ring opening of epoxides .

Biochemical Pathways

Given its role in organic synthesis, it is likely involved in various biochemical transformations, particularly those involving palladium-catalyzed cross-coupling reactions .

Result of Action

The result of this compound’s action is the formation of new organic compounds through various reactions. For instance, it can participate in the synthesis of β-hydroxymercaptans or β-dihydroxysulfides .

特性

IUPAC Name |

triphenyl(sulfanyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16SSi/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQDRKELSDPESDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40347406 | |

| Record name | Triphenylsilanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14606-42-9 | |

| Record name | Triphenylsilanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。